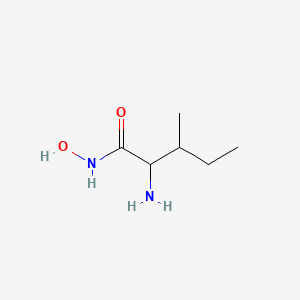
(2,5-Bis(trifluoromethoxy)phenyl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Bis(trifluoromethoxy)phenyl)propanenitrile is a chemical compound with the molecular formula C11H7F6NO2 and a molecular weight of 299.17 g/mol . This compound is characterized by the presence of two trifluoromethoxy groups attached to a phenyl ring, along with a propanenitrile group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of (2,5-Bis(trifluoromethoxy)phenyl)propanenitrile typically involves the reaction of 2,5-dihydroxybenzonitrile with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Analyse Chemischer Reaktionen
(2,5-Bis(trifluoromethoxy)phenyl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides, esters, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(2,5-Bis(trifluoromethoxy)phenyl)propanenitrile is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Wirkmechanismus
The mechanism of action of (2,5-Bis(trifluoromethoxy)phenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity and reactivity. The nitrile group can participate in hydrogen bonding and other interactions, further modulating the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
(2,5-Bis(trifluoromethoxy)phenyl)propanenitrile can be compared to other similar compounds, such as:
(2,4-Bis(trifluoromethoxy)phenyl)propanenitrile: This compound has a similar structure but with the trifluoromethoxy groups in different positions on the phenyl ring, which can affect its chemical and biological properties.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound contains trifluoromethyl groups instead of trifluoromethoxy groups and is used extensively in promoting organic transformations.
Eigenschaften
Molekularformel |
C11H7F6NO2 |
|---|---|
Molekulargewicht |
299.17 g/mol |
IUPAC-Name |
3-[2,5-bis(trifluoromethoxy)phenyl]propanenitrile |
InChI |
InChI=1S/C11H7F6NO2/c12-10(13,14)19-8-3-4-9(20-11(15,16)17)7(6-8)2-1-5-18/h3-4,6H,1-2H2 |
InChI-Schlüssel |
HPQMXWBZKOCMIE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OC(F)(F)F)CCC#N)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



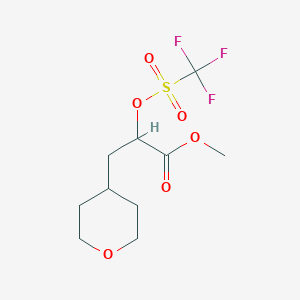
![Tert-butyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14791667.png)
![9-[1,1'-Biphenyl]-3-YL-9'-(2-triphenylenyl)-3,3'-BI-9H-carbazole](/img/structure/B14791673.png)
![2-Methyl-4-[(5-methyl-1,2-oxazol-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14791677.png)
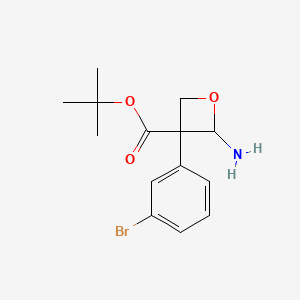
![N'-hydroxy-2-[(2-hydroxyethyl)(methyl)amino]benzene-1-carboximidamide](/img/structure/B14791689.png)
![tert-butyl N-[1-[(6-chloropyridin-3-yl)methyl-ethylamino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B14791697.png)

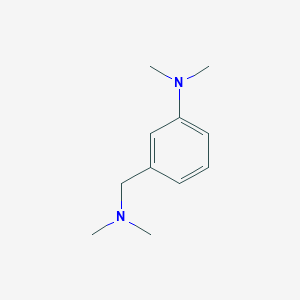
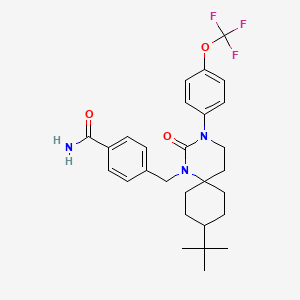
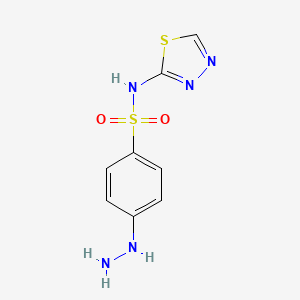
![Ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B14791747.png)
